molecular formula C13H13ClO3 B1503236 1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carbaldehyde CAS No. 885279-10-7

1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carbaldehyde

Cat. No. B1503236
CAS RN: 885279-10-7
M. Wt: 252.69 g/mol
InChI Key: JUWXIWJQAJWJGO-UHFFFAOYSA-N
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Description

1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carbaldehyde is a chemical compound that has attracted significant attention in scientific research. This compound is commonly used in the synthesis of various organic compounds, and its unique chemical properties make it a useful tool in scientific investigations.

Mechanism of Action

The mechanism of action of 1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carbaldehyde is not well understood. However, it is believed that this compound may act as a precursor for the generation of reactive oxygen species, which can then react with cellular components and cause oxidative damage.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carbaldehyde are not well studied. However, it is known that this compound can induce oxidative stress in cells, which can lead to cellular damage and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carbaldehyde in lab experiments is its ability to act as a building block for the synthesis of various organic compounds. Additionally, this compound can be used in the preparation of fluorescent probes for the detection of reactive oxygen species in cells. However, one limitation of using this compound is its potential to induce oxidative stress in cells, which can interfere with the interpretation of experimental results.

Future Directions

There are numerous future directions for the study of 1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carbaldehyde. One potential area of research is the development of new methods for the synthesis of this compound and its derivatives. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use as a tool in the study of oxidative stress and cellular damage. Finally, the development of new fluorescent probes based on this compound could have important applications in the detection and monitoring of reactive oxygen species in cells.

Scientific Research Applications

1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carbaldehyde is widely used in scientific research as a building block for the synthesis of various organic compounds. It is commonly used in the synthesis of naphthyl aldehydes, which are important intermediates in the preparation of numerous biologically active compounds. Additionally, this compound has been used in the preparation of fluorescent probes for the detection of reactive oxygen species in cells.

properties

IUPAC Name

1-chloro-6,7-dimethoxy-3,4-dihydronaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO3/c1-16-11-5-8-3-4-9(7-15)13(14)10(8)6-12(11)17-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWXIWJQAJWJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCC(=C2Cl)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695811
Record name 1-Chloro-6,7-dimethoxy-3,4-dihydronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-6,7-dimethoxy-3,4-dihydro-naphthalene-2-carbaldehyde

CAS RN

885279-10-7
Record name 1-Chloro-6,7-dimethoxy-3,4-dihydronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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